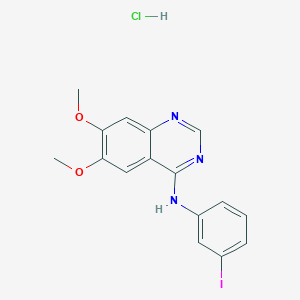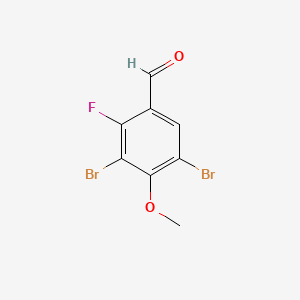
N~2~-(4-iodophenyl)-N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(4-iodophenyl)-N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is a complex organic compound characterized by the presence of iodine, methoxy, and methylsulfonyl groups attached to a glycinamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-iodophenyl)-N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide typically involves multi-step organic reactions. The starting materials often include 4-iodoaniline, 4-methoxyaniline, and methylsulfonyl chloride. The synthesis process may involve:
Formation of Intermediate Compounds: Initial reactions between 4-iodoaniline and 4-methoxyaniline with suitable reagents to form intermediate compounds.
Coupling Reactions: These intermediates are then coupled with glycine derivatives under controlled conditions to form the final product.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to meet the stringent quality standards required for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N~2~-(4-iodophenyl)-N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The iodine atom can be reduced to form deiodinated derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of deiodinated glycinamide derivatives.
Substitution: Formation of substituted glycinamide derivatives with various functional groups.
Scientific Research Applications
N~2~-(4-iodophenyl)-N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Biological Research: Used as a probe to study protein-ligand interactions and enzyme mechanisms.
Materials Science: Investigated for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Industrial Applications: Utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N2-(4-iodophenyl)-N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of iodine and methoxy groups enhances its binding affinity and specificity. The methylsulfonyl group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(4-bromophenyl)-N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- N~2~-(4-chlorophenyl)-N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
- N~2~-(4-fluorophenyl)-N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide
Uniqueness
N~2~-(4-iodophenyl)-N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide is unique due to the presence of the iodine atom, which imparts distinct electronic properties and reactivity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and polarizability can influence the compound’s interaction with biological targets and its overall chemical behavior.
Properties
Molecular Formula |
C16H17IN2O4S |
|---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
2-(4-iodo-N-methylsulfonylanilino)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C16H17IN2O4S/c1-23-15-9-5-13(6-10-15)18-16(20)11-19(24(2,21)22)14-7-3-12(17)4-8-14/h3-10H,11H2,1-2H3,(H,18,20) |
InChI Key |
VKBUBUANVIVLAL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(C2=CC=C(C=C2)I)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-fluorophenyl)alaninamide](/img/structure/B12457490.png)


![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2-methylphenyl)glycinamide](/img/structure/B12457506.png)

![2-[(E)-(4-ethoxyphenyl)diazenyl]-4-ethylphenol](/img/structure/B12457511.png)
![N-(2-methoxy-4-{[(3-methoxyphenyl)carbonyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B12457514.png)
![3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole](/img/structure/B12457515.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 3-(1,3-dioxo-5-phenyloctahydro-2H-isoindol-2-yl)benzoate](/img/structure/B12457516.png)
![N-[5,6-Dihydro-4-(trifluoromethyl)benzo-[h]-quinazolin-2-yl]-N-methylglycine](/img/structure/B12457531.png)
methanone](/img/structure/B12457537.png)

![3,3-Dimethyl-5-oxo-5-[(4-phenoxyphenyl)amino]pentanoic acid](/img/structure/B12457551.png)
![N-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12457552.png)
